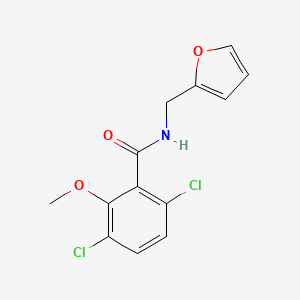

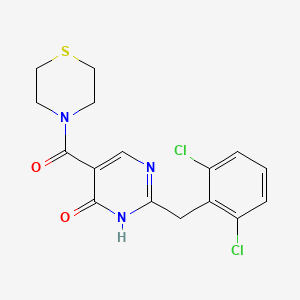

3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide" is a complex organic compound that draws interest for its unique structure and potential applications in various scientific fields. While the exact research on this specific compound is scarce, related compounds have been studied for their molecular structures, synthesis processes, and chemical properties. These studies offer insights into the methodologies and analytical techniques that could apply to "3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide".

Synthesis Analysis

Research on related compounds, such as derivatives of methoxybenzamide, reveals that their synthesis typically involves acylation reactions, directed metalation, or condensation processes (Reitz & Massey, 1990). For instance, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has shown efficient pathways to introduce additional functional groups, highlighting the versatility of such compounds in chemical synthesis.

Molecular Structure Analysis

Molecular structure analysis through single-crystal X-ray diffraction and DFT calculations has been a common approach to understand the geometrical configuration of benzamide derivatives. For example, studies have illustrated how intermolecular interactions, such as dimerization and crystal packing, influence the molecular geometry of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the structural aspects of these compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include cyclization, annulation, and substitution reactions, which can significantly alter their chemical properties and potential applications. For instance, the Rh-catalyzed annulation of N-methoxybenzamides with ketenimines to synthesize 3-aminoisoindolinones demonstrates the reactivity and versatility of these compounds in creating complex structures with potential applications in materials science and pharmacology (Zhou et al., 2016).

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

The compound 3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide, due to its structural complexity, has not been directly studied in the cited papers. However, related compounds have been explored for their molecular structure and intermolecular interactions. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide has been determined, showing the influence of dimerization and crystal packing on molecular geometry. This analysis suggests the importance of intermolecular interactions for the rotational conformation of aromatic rings, which could be relevant to the study of similar compounds (Karabulut et al., 2014).

Antimicrobial and Antistaphylococcal Properties

Exploration of structure−activity relationships has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties, derived from analogues of 3-methoxybenzamide. This suggests potential antimicrobial applications for related compounds (Haydon et al., 2010).

Inhibition of Bacterial Cell Division

3-Methoxybenzamide derivatives have been shown to inhibit cell division in Bacillus subtilis, affecting the function of the essential bacterial cell division protein FtsZ. This indicates a potential application in targeting bacterial cell division systems (Ohashi et al., 1999).

Photocatalytic Degradation

The compound propyzamide, which shares structural similarities with 3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide, has been investigated for its photocatalytic degradation. Studies on propyzamide suggest that similar compounds could be explored for their environmental applications, particularly in degrading pollutants using photocatalysts (Torimoto et al., 1996).

Enzyme Inhibition for Alzheimer's Disease

Research on multifunctional amides indicates moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting therapeutic applications for Alzheimer's disease. This points towards the potential for compounds like 3,6-dichloro-N-(2-furylmethyl)-2-methoxybenzamide to serve as enzyme inhibitors, offering a route for new drug development (Hassan et al., 2018).

Propiedades

IUPAC Name |

3,6-dichloro-N-(furan-2-ylmethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-18-12-10(15)5-4-9(14)11(12)13(17)16-7-8-3-2-6-19-8/h2-6H,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPLVMDZZGDDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)NCC2=CC=CO2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24810121 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,6-dichloro-N-(furan-2-ylmethyl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554870.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554879.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)

![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5554974.png)